N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it a valuable candidate for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:
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Formation of the Triazolo[1,5-a]pyrimidine Core: : The triazolo[1,5-a]pyrimidine core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic conditions to form the triazolo[1,5-a]pyrimidine ring system .
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Introduction of the Chlorophenylmethyl Group: : The chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazolo[1,5-a]pyrimidine intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate .
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Methylation: : The final step involves the methylation of the triazolo[1,5-a]pyrimidine core at the 5 and 7 positions. This can be achieved using methyl iodide in the presence of a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids .
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Reduction: : Reduction reactions can be performed on the chlorophenylmethyl group, converting it to a phenylmethyl group .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylmethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
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Pharmacology: : Studies have shown that the compound exhibits significant activity against certain cancer cell lines and viral infections. It is also being explored for its potential use in treating bacterial infections .
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Material Science: : The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for functional materials .
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Biology: : The compound is used in biochemical studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets:
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Molecular Targets: : The compound targets enzymes and receptors involved in cell proliferation, viral replication, and bacterial growth .
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Pathways Involved: : The compound interferes with key signaling pathways, leading to the inhibition of cell growth and replication. It also induces apoptosis in cancer cells and disrupts the viral replication cycle .
Comparison with Similar Compounds
N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds: : Compounds such as N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine and 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one share structural similarities.
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Uniqueness: : The presence of the chlorophenylmethyl group and the specific substitution pattern on the triazolo[1,5-a]pyrimidine core confer unique biological and chemical properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H14ClN5 |
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Molecular Weight |
287.75 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14ClN5/c1-9-7-10(2)20-14(17-9)18-13(19-20)16-8-11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3,(H,16,19) |
InChI Key |
OBYXXQFBCVJPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NCC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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